molecular formula C19H25NO4 B12851507 tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12851507
M. Wt: 331.4 g/mol
InChI Key: JJUDWVHYWOVEDT-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a methoxy group at position 4 and a carbonyl group at position 1 of the indene ring. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances solubility and stability, making it a versatile intermediate in medicinal chemistry and drug discovery. Key properties include:

  • Molecular formula: C₁₈H₂₃NO₃
  • Molecular weight: 301.39 g/mol
  • CAS No.: 1228079-29-5 (among others) .

This compound is primarily utilized in the synthesis of pharmacologically active molecules, particularly as a precursor for spirocyclic scaffolds that target central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 7-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-14-13(16(19)21)6-5-7-15(14)23-4/h5-7H,8-12H2,1-4H3

InChI Key

JJUDWVHYWOVEDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Spirocyclization Strategy

  • The core spirocyclic structure is typically formed via intramolecular cyclization reactions, often involving nucleophilic attack of a piperidine nitrogen or carbon onto an activated indene derivative.
  • Cyclization can be promoted by base-mediated or transition metal-catalyzed conditions, depending on the precursor functionalities.
  • For example, palladium-catalyzed cross-coupling or cyclization reactions have been reported to efficiently construct spirocyclic frameworks with high diastereoselectivity.

Introduction of the Methoxy Group

  • The methoxy substituent is usually introduced either by:
    • Starting from a methoxy-substituted aromatic or heterocyclic precursor.
    • Or by O-methylation of a hydroxy intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Installation of the tert-Butyl Carbamate Group

  • The tert-butyl carbamate protecting group is commonly introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • This step is often performed after the spirocyclic core is formed to protect the nitrogen and facilitate purification and further functionalization.

Detailed Preparation Methodology

Representative Multi-Step Synthesis (Adapted from Related Piperidine Spirocycles)

Step Reagents & Conditions Description Yield & Notes
1. Formation of Piperidine Precursor Starting from substituted piperidone or piperidine derivatives; base (e.g., potassium tert-butoxide) in THF at low temperature (-78 °C) Deprotonation and activation of piperidine ring for subsequent coupling High yield; careful temperature control critical
2. Coupling with Indene Derivative Addition of methoxy-substituted indene aldehyde or ester; Pd-catalyzed cross-coupling with phosphine ligands; cesium carbonate base; 1,4-dioxane solvent; 100 °C Formation of C-C bond linking piperidine and indene moieties, initiating spirocyclization Moderate to high yield (70-85%); requires inert atmosphere
3. Cyclization to Spiro Compound Acid treatment (e.g., trifluoroacetic acid) to promote ring closure and carbamate formation Intramolecular cyclization forming the spiro junction and carbamate protection Good yield (~85%); purification by chromatography
4. Final Functional Group Adjustments Optional methylation or oxidation steps to install methoxy and oxo groups Ensures correct substitution and oxidation state Variable yields depending on reagents

Reaction Conditions and Purification

  • Reactions are typically conducted under nitrogen atmosphere to prevent oxidation.
  • Low temperatures (-78 °C) are used during sensitive steps to control reactivity.
  • Solvents such as THF, 1,4-dioxane, and dichloromethane are common.
  • Purification is achieved by flash column chromatography on silica gel using gradients of ethyl acetate/heptane or ethyl acetate/ethanol mixtures.
  • Final products are often isolated as amorphous solids or crystalline powders.

Research Findings and Optimization

  • Studies have shown that the choice of base and temperature critically affects the yield and selectivity of the cyclization step.
  • Palladium catalysts with bulky phosphine ligands improve coupling efficiency and diastereoselectivity.
  • Acid-mediated cyclization steps are optimized to avoid overreaction or decomposition.
  • The methoxy substituent enhances solubility and may influence the electronic environment, facilitating cyclization.
  • Industrial scale-up involves continuous flow reactors and automated purification to improve reproducibility and throughput.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Base Potassium tert-butoxide (1.6 M in THF) Strong base for deprotonation; controls regioselectivity
Temperature -78 °C to ambient Low temp prevents side reactions; warming promotes reaction progress
Catalyst Pd(OAc)2 or PdCl2 with phosphine ligands Facilitates cross-coupling and spirocyclization
Solvent THF, 1,4-dioxane, DCM Solubility and reaction medium control
Acid Trifluoroacetic acid Promotes cyclization and carbamate formation
Purification Flash chromatography (silica gel) Ensures product purity and isolation
Yield Range 70-85% per step Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and biological relevance:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Distinctions References
Target Compound 4-methoxy, 1-oxo (indene), Boc-protected piperidine C₁₈H₂₃NO₃ 301.39 Base structure
tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate 6-bromo substitution on indene C₁₈H₂₂BrNO₃ 384.29 Bromine enhances electrophilic reactivity; potential for cross-coupling reactions
tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate 4-fluoro substitution C₁₈H₂₂FNO₃ 319.38 Fluorine improves metabolic stability and bioavailability
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-methoxy, 2-oxo (indoline core) C₁₈H₂₄N₂O₄ 332.39 Indoline ring instead of indene; altered pharmacokinetics
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 4-chloro, 5-methyl, 3-oxo C₁₉H₂₄ClNO₃ 349.85 Chlorine and methyl groups influence steric and electronic profiles

Physicochemical Properties

Property Target Compound 6-Bromo Analogue 4-Fluoro Analogue Indoline Derivative
LogP (estimated) 2.8 3.5 2.9 2.3
Solubility (DMSO) >10 mM 5–10 mM >10 mM >20 mM
Melting Point Not reported 150–155°C 140–145°C 160–165°C

Biological Activity

tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

PropertyValue
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
IUPAC NameThis compound
CAS Number2245084-38-0

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the body. These interactions can modulate several biochemical pathways:

  • Inhibition of Inflammatory Pathways: Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound was administered at varying doses, and results showed a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6 .
  • Analgesic Properties:
    In a pain model study, the compound exhibited analgesic effects comparable to standard analgesics like ibuprofen. This was assessed through behavioral tests measuring pain response in rodents .
  • Neuroprotection:
    A neuroprotective study revealed that treatment with this compound improved cell viability in neuronal cultures exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
tert-butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene]Moderate anti-inflammatoryFluorine substitution affects potency
tert-butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene]Analgesic effects observedMethyl group enhances lipophilicity
tert-butyl (1-oxo-1-phenyhex-5-en)-2-carboxylateLimited biological dataDifferent structural framework

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the spiro-indene-piperidine core. For example, use a [3+2] cycloaddition or Friedel-Crafts alkylation to construct the indene moiety. Introduce the tert-butyl carbamate group via a Boc protection step under anhydrous conditions (e.g., using di-tert-butyl dicarbonate and DMAP in dichloromethane) .
  • Key intermediates : Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize reactive intermediates. For instance, use tetrahydrofuran (THF) for Grignard reagent compatibility or DMF for SN2 reactions .
  • Challenges : Monitor steric hindrance during spiro-ring formation and ensure regioselectivity in methoxy group introduction.

Q. How can researchers purify this compound effectively, and what analytical techniques validate its structure?

  • Purification :

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate isomers or byproducts. For polar impurities, employ reverse-phase HPLC with acetonitrile/water .
  • Crystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.
    • Characterization :
  • NMR : Confirm spiro-junction geometry via 1H^1H-NMR coupling constants (e.g., axial vs. equatorial protons in the piperidine ring).
  • HRMS : Verify molecular formula (e.g., C19_{19}H25_{25}NO4_4) and fragmentation patterns .

Q. What safety precautions are critical during handling and storage?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the spirocyclic core in catalytic reactions?

  • Methods :

  • DFT calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed cleavage of the spiro-junction). Compare activation energies of different protonation sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

  • Root cause analysis :

  • Reagent purity : Trace moisture in solvents or Boc-protecting agents can reduce yields. Use Karl Fischer titration to verify solvent dryness .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to detect side reactions (e.g., over-oxidation of the indene moiety) .
    • Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of tert-butyl dicarbonate) and reaction time (e.g., 12–24 hours for Boc protection) .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

  • Approaches :

  • Prodrug design : Modify the methoxy group to a labile ester or carbonate for controlled release .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent degradation in aqueous buffers .

Q. How can chiral centers in the piperidine ring be resolved, and what techniques validate enantiopurity?

  • Resolution methods :

  • Chiral HPLC : Use a Chiralpak® AD-H column with heptane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during spiro-ring formation to induce enantioselectivity .
    • Validation :
  • Optical rotation : Compare observed [α]D_D values with literature data.
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Key findings :

  • Buchwald-Hartwig amination : The spirocyclic structure’s rigidity limits torsional strain, favoring C–N bond formation at the indene position. Use Pd(OAc)2_2/XPhos as a catalyst system .
  • Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, necessitating higher temperatures (80–100°C) for deprotection .

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